
Ginsenoside Rh2
Overview
Description
Ginsenoside Rh2 is a natural saponin derived from the roots of Panax ginseng Meyer. It is known for its potent anticancer properties and is one of the major metabolites of ginseng. This compound has been extensively studied for its therapeutic effects, particularly in cancer treatment, due to its ability to induce apoptosis and inhibit tumor growth .
Mechanism of Action
Target of Action
Ginsenoside Rh2 (G-Rh2) is a steroidal compound extracted from the roots of ginseng . It has been found to interact with several molecular targets, including Annexin A2 , Heat Shock Protein 90 alpha (HSP90A) , and Hypoxia-inducible factor 1-alpha (HIF1-α) . These targets play crucial roles in various cellular processes, including cell growth, survival, and energy metabolism .
Mode of Action
G-Rh2 interacts with its targets in a variety of ways. For instance, it directly binds to Annexin A2, inhibiting the interaction between Annexin A2 and the NF-кB p50 subunit, which attenuates the nuclear translocations of NF-кB p50 subunit and reduces the transactivation activity of NF-кB . G-Rh2 also directly binds to HSP90A, inhibiting the interaction between HSP90A and its co-chaperone, cell division cycle control protein 37 (Cdc37) .
Biochemical Pathways
G-Rh2 affects several biochemical pathways. It has been found to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis . It also disrupts the HSP90A-Cdc37 chaperone system, leading to significant downregulation of cyclin-dependent kinases (CDKs) and inhibition of cell growth .
Pharmacokinetics
The pharmacokinetic properties of G-Rh2 are crucial for its bioavailability. Its amphipathic and lipid-soluble nature allows it to be easily integrated into the plasma membrane, where it interacts with receptors and activates cellular responses via cell signaling cascades . Its low water solubility can restrict its pharmaceutical applications .
Result of Action
The action of G-Rh2 results in a variety of molecular and cellular effects. It inhibits tumor proliferation and migration ability both in vitro and in vivo . It also inhibits the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production . Furthermore, G-Rh2 treatment significantly down-regulates the expression of inhibitors of apoptosis (IAPs), promoting apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of G-Rh2. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors
Biochemical Analysis
Biochemical Properties
Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, such as those of PDZ-binding kinase/T-LAK cell-originated protein kinase, phosphatidylinositol 3-kinase, protein kinase B, mammalian target of rapamycin, epidermal growth factor receptor, p53, and reactive oxygen species . The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids, changing the membrane composition and fluidity, interacting with receptors, and activating cellular responses via cell signaling cascades .
Cellular Effects
This compound exhibits anticancer activity in various human cancer cell lines both in vitro and in vivo . It has been shown to induce apoptosis and autophagy of cancer cells and inhibit proliferation, metastasis, invasion, and angiogenesis . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can induce apoptosis, arrest the cell cycle, inhibit proliferation, angiogenesis, and metastasis, and regulate the tumor microenvironment to promote immunity . It can also effectively reverse drug resistance and enhance therapeutic effects in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. It has been observed that Rh2 levels in the plasma peaked at 19.0±2.0 μg/ml after 30 min of administration . Preclinical studies have shown Rh2 and aPPD demonstrated additive or synergistic anticancer effects in vitro and in vivo when combined with other anticancer drugs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with G-Rh2 significantly inhibited tumor proliferation and migration ability both in vitro and in vivo . Furthermore, G-Rh2 inhibited the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production, through the HIF1-α/PDK4 pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. For example, upregulated expression levels and mitochondrial localization of Bax and Bak while Smac and cytochrome c translocated from the mitochondria to the cytoplasm have been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rh2 can be synthesized through biotransformation of protopanaxadiol-type ginsenosides. The highest conversion rates in laboratory settings have been reported to be around 95.89% . Additionally, liposome-based delivery systems have been developed to enhance the bioavailability and therapeutic efficacy of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Panax ginseng. Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are commonly used for the quantitative analysis and purification of ginsenosides .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rh2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to interact with proteins related to pharmacokinetics and pharmacodynamics, influencing drug interactions and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of this compound include its aglycon, protopanaxadiol, and various derivatives that exhibit enhanced biological activities .
Scientific Research Applications
Ginsenoside Rh2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of saponins.
Biology: Investigated for its effects on cellular metabolism, apoptosis, and signal transduction pathways.
Medicine: Extensively studied for its anticancer properties, particularly in prostate, lung, and esophageal cancers
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems to enhance bioavailability and therapeutic efficacy
Comparison with Similar Compounds
Ginsenoside Rh2 is unique among ginsenosides due to its potent anticancer properties and ability to modulate multiple signaling pathways. Similar compounds include:
Ginsenoside Rg3: Known for its anticancer and anti-inflammatory properties.
Ginsenoside Rh1: Exhibits neuroprotective and anti-inflammatory effects.
Ginsenoside Rb1: Primarily known for its antioxidant and anti-aging properties.
Compared to these compounds, this compound stands out for its strong apoptotic and metabolic regulatory effects, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78214-33-2 | |
| Record name | (20R)-Ginsenoside Rh2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does ginsenoside Rh2 exert its anti-cancer effects?
A1: this compound exhibits its anti-cancer activity through multiple mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].
- Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.
- Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.
- Regulation of Signaling Pathways: this compound modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].
Q2: Does this compound exhibit any effects on multi-drug resistance (MDR) in cancer cells?
A2: Yes, research suggests that this compound can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.
Q3: How does this compound interact with the estrogen receptor?
A3: this compound exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.
Q4: Does this compound impact immune responses?
A4: Yes, studies indicate that this compound can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C48H82O18, and its molecular weight is 946.1 g/mol.
Q6: Does this compound exhibit stereoisomerism?
A6: Yes, this compound exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.
Q7: Do the stereoisomers of this compound exhibit different biological activities?
A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:
- Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].
- P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by this compound epimers.
Q8: How is this compound metabolized in the body?
A8: this compound can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.
Q9: Does the metabolism of this compound impact its biological activity?
A9: Yes, the metabolites of this compound, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.
Q10: What are the challenges associated with the formulation and delivery of this compound?
A10: this compound, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.
Q11: What strategies are being explored to overcome these challenges?
A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of this compound, including:
- Niosomal Encapsulation: Encapsulating this compound in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].
- Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver this compound, potentially improving its solubility, stability, and targeted delivery [, ].
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing this compound have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


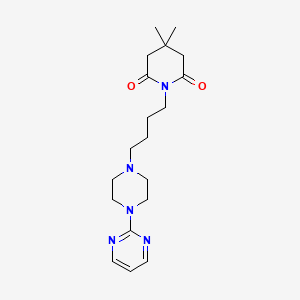
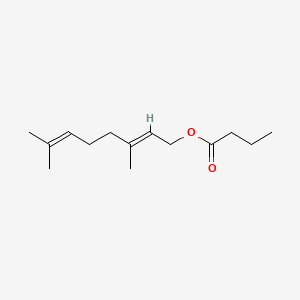
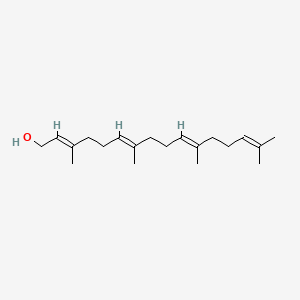
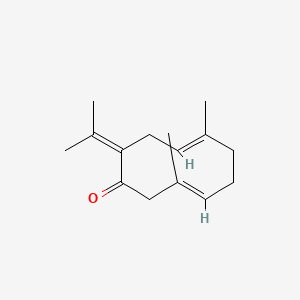

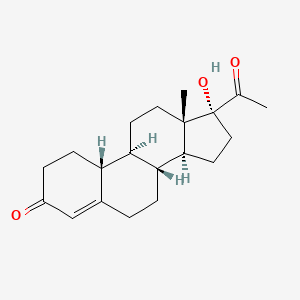


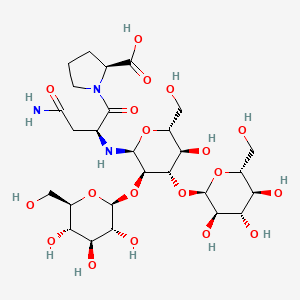

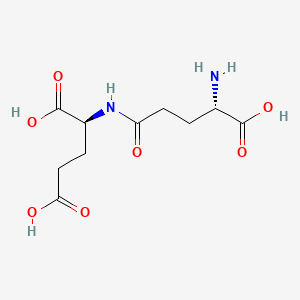
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)
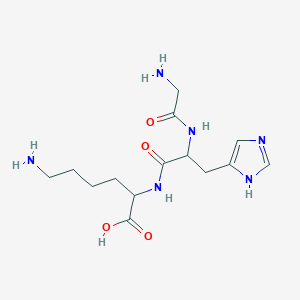
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)
